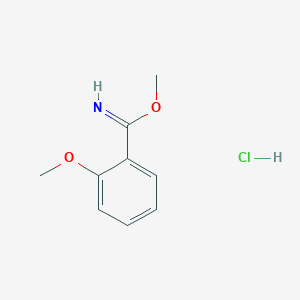
Methyl 2-methoxybenzimidate hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methoxybenzimidate hydrochloride is a chemical compound with the molecular formula C9H11NO2·HCl. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-methoxybenzimidate hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-methoxybenzonitrile with methanol in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods
In an industrial setting, the production of methyl 2-methoxybenzimidate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-methoxybenzimidate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can yield different substituted benzimidazoles.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazoles, which can have different biological and chemical properties depending on the substituents introduced .
Aplicaciones Científicas De Investigación
Methyl 2-methoxybenzimidate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: The compound has been studied for its potential antimicrobial and antioxidant activities.
Medicine: Research has explored its potential as a pharmacological agent with applications in treating various diseases.
Industry: It is used in the development of corrosion inhibitors and other industrial chemicals
Mecanismo De Acción
The mechanism of action of methyl 2-methoxybenzimidate hydrochloride involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various pharmacological effects. The exact pathways and targets depend on the specific application and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-methoxybenzenecarboximidate
- Ethyl 2-methoxybenzimidate hydrochloride
- Benzenecarboximidic acid, 2-methoxy-, methyl ester
Uniqueness
Methyl 2-methoxybenzimidate hydrochloride is unique due to its specific substitution pattern on the benzimidazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .
Propiedades
Fórmula molecular |
C9H12ClNO2 |
|---|---|
Peso molecular |
201.65 g/mol |
Nombre IUPAC |
methyl 2-methoxybenzenecarboximidate;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c1-11-8-6-4-3-5-7(8)9(10)12-2;/h3-6,10H,1-2H3;1H |
Clave InChI |
WRVMOTVLIWFHJL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(=N)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


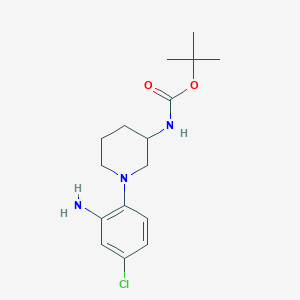
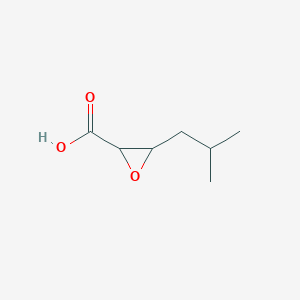
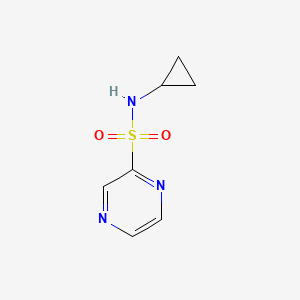

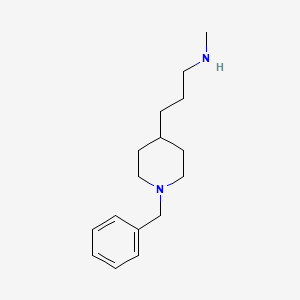
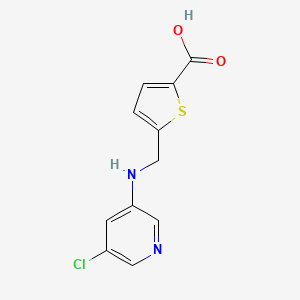
![4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 1,6,7,8,9,9a-hexahydro-6-methyl-4-oxo-](/img/structure/B13969889.png)

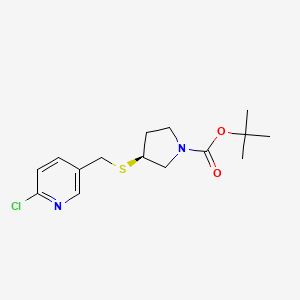
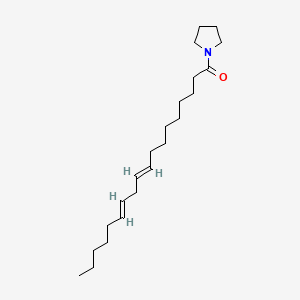
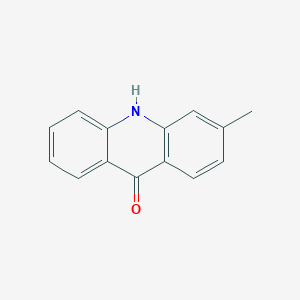
![[3,6-Dioxo-5-(propan-2-yl)piperazin-2-yl]acetic acid](/img/structure/B13969920.png)
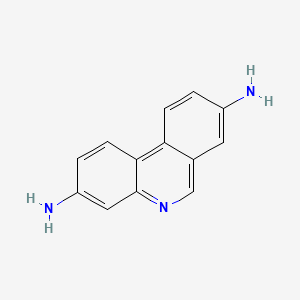
![5-bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13969938.png)
